molecular formula C18H25N3O4S B6025654 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane

Katalognummer B6025654
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: IZBLMFPWIYZLFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane, also known as BMS-986205, is a small molecule drug that has shown potential as a treatment for various diseases. It belongs to the class of drugs known as oxazinanes, which are characterized by a cyclic structure containing both nitrogen and oxygen atoms.

Wirkmechanismus

The exact mechanism of action of 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane is not fully understood, but it is believed to work by inhibiting the activity of a protein known as Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that lead to inflammation and immune response, and inhibition of this protein has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activity of immune cells such as B cells and T cells. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane in lab experiments is its specificity for BTK, which allows researchers to study the effects of inhibiting this protein without affecting other signaling pathways. Additionally, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
One limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving this drug.

Zukünftige Richtungen

There are several potential future directions for research involving 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane. One area of interest is the potential use of this drug in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects. Finally, there may be potential for the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane involves several steps, including the reaction of 1-benzyl-2-iodo-1H-imidazole with 2-(2-methoxyethylsulfonyl)ethanol in the presence of a palladium catalyst. This reaction yields the intermediate compound 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazole, which is then reacted with 2-chloromethyl-1,2-oxazinane in the presence of a base to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane has been the subject of extensive scientific research due to its potential as a treatment for various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has shown potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells.

Eigenschaften

IUPAC Name

2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]oxazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-24-11-12-26(22,23)18-19-13-17(15-20-9-5-6-10-25-20)21(18)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLMFPWIYZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.